4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide

FLT3 inhibition Acute Myeloid Leukemia Kinase inhibitor design

This 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (CAS 2101199-68-0) is a premier scaffold for FLT3 inhibitor lead optimization in AML. The 4-NH₂ handle enables one-step diversification to achieve FLT3 IC₅₀ values as low as 0.089 nM. The N1-2-fluoroethyl group enhances metabolic stability and permits ¹⁸F-radiolabeling for PET imaging. Choose this specific substitution pattern—N,N-diethyl-3-carboxamide with N1-fluoroethyl—for dual FLT3/CDK inhibitor design. Not interchangeable with regioisomeric analogs.

Molecular Formula C10H17FN4O
Molecular Weight 228.271
CAS No. 2101199-68-0
Cat. No. B2642557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
CAS2101199-68-0
Molecular FormulaC10H17FN4O
Molecular Weight228.271
Structural Identifiers
SMILESCCN(CC)C(=O)C1=NN(C=C1N)CCF
InChIInChI=1S/C10H17FN4O/c1-3-14(4-2)10(16)9-8(12)7-15(13-9)6-5-11/h7H,3-6,12H2,1-2H3
InChIKeyBLVKGVSZKCKVMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Where to Source 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (CAS 2101199-68-0) for Research Procurement


4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (CAS 2101199-68-0) is a synthetic, fluorinated pyrazole-3-carboxamide derivative with the molecular formula C10H17FN4O and a molecular weight of 228.27 g/mol . This compound belongs to the 1H-pyrazole-3-carboxamide class, a privileged scaffold extensively explored in medicinal chemistry for developing kinase inhibitors, particularly those targeting FLT3 and cyclin-dependent kinases (CDKs) for oncology applications [1]. Its structure features a 2-fluoroethyl substituent at the pyrazole N1 position, a free 4-amino group available for further derivatization, and an N,N-diethyl carboxamide moiety at the 3-position—a substitution pattern that confers distinct physicochemical and potential pharmacological properties relative to close analogs.

Why 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide Cannot Be Replaced by Generic Pyrazole-3-carboxamide Analogs


Within the 1H-pyrazole-3-carboxamide class, minor structural modifications produce substantial differences in target potency, selectivity, and pharmacokinetic behavior. The N1-fluoroethyl substituent enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while also introducing the potential for ¹⁸F-radiolabeling for PET imaging applications—a capability absent in hydrogen- or methyl-substituted counterparts [1]. The N,N-diethyl carboxamide at the 3-position occupies a critical pharmacophoric region; even modest alterations (e.g., N-ethyl, N-cyclopropyl, or N-propyl analogs) can alter hydrogen-bonding capacity, steric bulk, and conformational flexibility, leading to divergent target engagement profiles [2]. The free 4-amino group serves as a derivatization handle for installing heterocyclic substituents known to be critical for FLT3 and CDK inhibition, meaning the compound's value as a synthetic intermediate is substitution-pattern dependent and cannot be replicated by regioisomeric 5-carboxamide or 4-carboxamide analogs [3]. These structure-activity relationship (SAR) sensitivities preclude simple interchange with generically similar pyrazole carboxamides.

Quantitative Differentiation Evidence for 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide vs. Structural Analogs


FLT3 Inhibitory Potential: Enhanced Lipophilicity from 2-Fluoroethyl vs. Non-Fluorinated N1-Substituents

In the 1H-pyrazole-3-carboxamide class, the N1 substituent directly modulates FLT3 inhibitory potency. The 2-fluoroethyl group at N1 increases lipophilicity (calculated ClogP increase of approximately 0.3–0.5 log units vs. the N1-methyl analog) and enhances metabolic stability through fluorine-mediated resistance to oxidative metabolism, as demonstrated across pyrazole-3-carboxamide FLT3 inhibitor series where fluorinated N1-substituents consistently yielded sub-nanomolar IC50 values [1]. The N,N-diethyl carboxamide provides a balanced steric and electronic profile at the 3-position that is distinct from mono-substituted analogs (e.g., 4-amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, CAS 2101195-61-1, MW 200.21), which lack the full tertiary amide character .

FLT3 inhibition Acute Myeloid Leukemia Kinase inhibitor design

Dual FLT3/CDK Inhibition Scaffold Potential: 4-Amino Derivatization Handle vs. Pre-Functionalized Analogs

The 4-amino group in this compound serves as a critical derivatization point for installing heterocyclic substituents that confer potent dual FLT3/CDK inhibition. In the FN-1501 series, 4-position substitution with pyrrolo[2,3-d]pyrimidine yielded FLT3 IC50 = 2.33 nM, CDK2 IC50 = 1.02 nM, and CDK4 IC50 = 0.39 nM, with antiproliferative activity against MV4-11 cells (IC50 = 8 nM) [1]. Further optimization in a 24-compound series demonstrated that 4-heterocyclic amino substitution can achieve FLT3 IC50 as low as 0.089 nM and CDK2/4 IC50 of 0.719/0.770 nM—representing a >26-fold improvement over FN-1501 [2]. Regioisomeric 5-carboxamide analogs (e.g., 4-amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide, CAS 2101199-98-6) lack the established SAR linking 3-carboxamide geometry to FLT3/CDK dual inhibition and have no published target engagement data, representing unvalidated alternatives .

Dual kinase inhibition CDK2/CDK4 Antiproliferative activity

Metabolic Stability Advantage: 2-Fluoroethyl Substitution vs. Non-Fluorinated Alkyl Analogs at N1

Fluorine substitution at metabolically labile positions is a well-established strategy for improving the metabolic stability of pyrazole-3-carboxamide derivatives. In the CB1 antagonist pyrazole-3-carboxamide series, the introduction of 2-fluoroethyl groups at the carboxamide position produced metabolically stable candidates suitable for PET tracer development, with radiochemical purity >95% and specific radioactivity >2500 mCi/µmol maintained through synthesis [1]. In FLT3 inhibitor series, compound 50 (bearing fluorinated substituents) showed enhanced metabolic stability compared to earlier leads, contributing to its favorable in vivo profile [2]. The target compound's 2-fluoroethyl group at N1 is expected to resist cytochrome P450-mediated oxidative dealkylation that commonly limits the half-life of N1-ethyl or N1-methyl pyrazole analogs—a distinction that directly impacts the utility of this compound in cellular and in vivo assays.

Metabolic stability Fluorine substitution Oxidative metabolism resistance

Synthetic Tractability: Free 4-Amino Group for Diversification vs. Pre-Functionalized or Blocked Analogs

The target compound bears a free primary amine at the 4-position, making it a versatile intermediate for Buchwald-Hartwig coupling, reductive amination, or nucleophilic aromatic substitution to install diverse heterocyclic or aryl groups. This contrasts with analogs where the 4-position is already substituted (e.g., 4-nitro- or 4-chloro-pyrazole-3-carboxamides) or where the amine is acylated, requiring additional deprotection steps. In the synthesis of 1H-pyrazole-3-carboxamide FLT3 inhibitors, the 4-amino group serves as the key diversification point: 24 novel derivatives were synthesized in a single study by reacting the 4-amino intermediate with various heterocyclic halides, demonstrating the efficiency of this strategy [1]. The target compound thus provides a procurement-efficient entry point for library synthesis, avoiding the need for nitro reduction or protecting group manipulations required by 4-nitro precursors.

Synthetic intermediate Parallel synthesis Medicinal chemistry diversification

Physicochemical Differentiation: N,N-Diethyl Carboxamide vs. Mono-Alkyl and Cycloalkyl Amide Analogs

The N,N-diethyl carboxamide distinguishes the target compound from N-mono-alkyl and N-cycloalkyl analogs through altered hydrogen-bonding capacity, steric profile, and lipophilicity. The tertiary amide cannot act as a hydrogen-bond donor, unlike secondary amides (e.g., N-ethyl analog CAS 2101195-61-1), which may reduce undesired off-target interactions with polar binding sites while maintaining the carbonyl as a hydrogen-bond acceptor. Among close analogs within the 2101199 CAS cluster, the target compound (MW 228.27) occupies a distinct position: it is larger than the N-ethyl analog (MW 200.21) and N-propyl analog (MW 214.24), but smaller than the N-[2-(diethylamino)ethyl] analog (MW 271.34, CAS 2101197-07-1) . This intermediate molecular weight and lipophilicity profile positions it in a favorable range for balancing permeability and solubility—a critical consideration for cell-based assay performance.

Lipophilicity optimization Hydrogen bonding Permeability

Regioisomeric Specificity: 3-Carboxamide vs. 5-Carboxamide in FLT3/CDK Inhibitor Pharmacophore

The position of the carboxamide on the pyrazole ring is pharmacophorically critical. In all published potent 1H-pyrazole-3-carboxamide FLT3 inhibitors, the carboxamide at the 3-position (adjacent to the N1 substituent) is invariant, participating in key hinge-region hydrogen-bonding interactions with the kinase [1]. The 5-carboxamide regioisomer (4-amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide, CAS 2101199-98-6) places the carboxamide at the position distal to N1, fundamentally altering the spatial orientation of the amide pharmacophore. Despite sharing the identical molecular formula (C10H17FN4O, MW 228.27) and thus identical bulk properties, the 5-carboxamide regioisomer has no published evidence of FLT3, CDK, or any kinase inhibitory activity and its pharmacophoric geometry is inconsistent with the established 3-carboxamide binding mode . Procurement of the correct regioisomer is therefore essential for any program targeting the validated 3-carboxamide kinase inhibitor pharmacophore.

Regioisomer comparison Pharmacophore geometry Kinase hinge binding

Recommended Research Applications for 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (CAS 2101199-68-0)


FLT3 Kinase Inhibitor Lead Optimization and SAR Exploration in AML Drug Discovery

This compound serves as an optimal starting scaffold for FLT3 inhibitor lead optimization programs targeting acute myeloid leukemia. The free 4-amino group enables efficient one-step diversification with heterocyclic halides to generate focused libraries, building on the established SAR showing that 4-heterocyclic substitution can achieve FLT3 IC50 values as low as 0.089 nM—a >26-fold improvement over FN-1501 (FLT3 IC50 = 2.33 nM) [1]. The 2-fluoroethyl group provides metabolic stability advantages and the potential for subsequent ¹⁸F-radiolabeling to generate PET probes for in vivo pharmacokinetic and target engagement studies [2].

Dual FLT3/CDK Inhibitor Development for Resistant AML Mutants

The compound's 3-carboxamide geometry positions it for dual FLT3/CDK inhibitor development, a therapeutic strategy relevant to AML harboring FLT3-ITD and TKD mutations. Published analogs demonstrate that 4-position substitution can yield potent inhibition of both FLT3 mutants (IC50 < 5 nM against ITD, D835V, and F691L variants) and CDK2/4 (IC50 < 1 nM), with antiproliferative activity in MV4-11 cells (IC50 = 1.22 nM) [1]. The N,N-diethyl carboxamide's reduced hydrogen-bond donor profile (vs. secondary amides) may improve cell permeability for enhanced cellular potency.

PET Tracer Precursor Development via ¹⁸F-Fluoroethyl Integration

The 2-fluoroethyl substituent at N1 provides a structural basis for ¹⁸F-radiolabeling, enabling the development of PET imaging probes for target engagement and biodistribution studies. Literature precedent demonstrates the feasibility of nucleophilic ¹⁸F-fluorination on pyrazole-3-carboxamide scaffolds for cannabinoid CB1 receptor imaging, achieving radiochemical purity >95% and specific radioactivity >2500 mCi/µmol [1]. The target compound's additional synthetic handles (4-NH₂ for derivatization, 3-carboxamide for pharmacophore optimization) make it a versatile precursor for designing labeled kinase inhibitor probes.

Selective Pharmacological Probe Synthesis for Kinase Selectivity Profiling

The combination of a derivatizable 4-amino group with a metabolically stabilized N1-fluoroethyl substituent makes this compound suitable for synthesizing selective pharmacological probes for kinase selectivity panels. By varying the 4-position substituent while maintaining the N,N-diethyl-3-carboxamide and N1-fluoroethyl framework, researchers can systematically probe selectivity determinants across the kinome—a strategy exemplified by the FN-1501 series where 4-position modifications tuned selectivity between FLT3 and CDK family members [1].

Quote Request

Request a Quote for 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.